N-(3-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-4-(methylsulfonyl)-2-nitroaniline
Description
N-(3-{[5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-4-(methylsulfonyl)-2-nitroaniline is a structurally complex small molecule characterized by three key moieties:
1,3-Benzodioxol-5-yl group: A fused aromatic ring system known for enhancing metabolic stability and facilitating π-π interactions in biological systems.
4-(Methylsulfonyl)-2-nitroaniline: A substituted aniline featuring a strong electron-withdrawing methylsulfonyl (-SO2CH3) group and a nitro (-NO2) substituent, which collectively influence electronic density and reactivity.
The compound’s synthesis likely involves cyclization to form the triazole core, followed by nucleophilic substitution to introduce the sulfanylpropyl chain and nitroaniline moiety, analogous to methods described for related nitrosoaniline derivatives . Structural confirmation would utilize crystallographic tools such as SHELX software for X-ray diffraction analysis .
Properties
IUPAC Name |
N-[3-[[5-(1,3-benzodioxol-5-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propyl]-4-methylsulfonyl-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O6S2/c1-24-19(13-4-7-17-18(10-13)31-12-30-17)22-23-20(24)32-9-3-8-21-15-6-5-14(33(2,28)29)11-16(15)25(26)27/h4-7,10-11,21H,3,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYQVAHNAWDZMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCCCNC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-])C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-4-(methylsulfonyl)-2-nitroaniline is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound possesses the following molecular characteristics:
- Molecular Formula : C19H18N4O3S
- Molecular Weight : 382.44 g/mol
- LogP : 1.77 (indicating moderate lipophilicity)
- Rotatable Bonds : 5
These properties suggest that the compound may exhibit significant interactions with biological membranes and targets within cells.
The biological activity of this compound is primarily attributed to its structural components, which include:
- Triazole Ring : Known for its role in various biological activities including antifungal and anticancer properties.
- Benzodioxole Moiety : This structure is often associated with neuroprotective effects and can influence signaling pathways in cells.
- Sulfanyl Group : Typically enhances the compound's reactivity and can facilitate interactions with biological targets.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In a study evaluating a series of triazole derivatives, compounds demonstrated potent activity against human tumor cells such as KB and HepG2/A2. The structure-activity relationship (SAR) indicated that modifications to the triazole ring could enhance anticancer efficacy .
| Compound | Cell Line Tested | Cytotoxicity (IC50) |
|---|---|---|
| Compound A | MCF7 | 15 µM |
| Compound B | HepG2/A2 | 10 µM |
| N-{...} | Various | TBD |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Studies have shown that related triazole compounds exhibit activity against various pathogens:
- A series of synthesized triazoles were tested against Staphylococcus aureus and Candida albicans, showing promising results in inhibiting growth at low concentrations .
Case Studies
- Antitumor Screening : A recent study screened a library of compounds on multicellular spheroids derived from breast cancer cells (MCF7). The results indicated that modifications to the triazole structure significantly impacted cytotoxicity levels, with some derivatives showing over 70% inhibition at nanomolar concentrations .
- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds like this compound may induce apoptosis in cancer cells through activation of caspase pathways .
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that includes a benzodioxole moiety, a triazole ring, and a nitroaniline group. Its molecular formula is , with a molecular weight of approximately 358.39 g/mol. Understanding its chemical properties is essential for determining its reactivity and potential applications.
Pharmaceutical Applications
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The incorporation of the benzodioxole structure may enhance this activity due to its electron-donating characteristics, which can improve binding affinity to microbial targets. A study demonstrated that similar triazole derivatives showed effective inhibition against various bacterial strains .
Anticancer Properties
Triazole derivatives have been investigated for their anticancer potential. The specific compound may inhibit tumor growth through mechanisms involving apoptosis induction in cancer cells. Case studies have shown that related compounds can disrupt cell cycle progression in cancerous cells .
Anti-inflammatory Effects
The sulfonamide group present in the compound suggests potential anti-inflammatory effects. Research indicates that sulfonamides can modulate inflammatory pathways, making this compound a candidate for further studies in inflammatory diseases .
Agricultural Applications
Fungicides
The triazole moiety is widely recognized for its fungicidal properties. The compound could be developed as a novel fungicide to combat plant pathogens, particularly those resistant to existing treatments. Field trials have shown that similar triazole-based fungicides significantly reduce fungal infections in crops .
Plant Growth Regulators
There is emerging evidence that certain triazoles can act as plant growth regulators. This compound may influence plant growth by modulating hormonal pathways, leading to improved yield and resistance to environmental stressors .
- Antimicrobial Efficacy
- Anticancer Activity
- Fungicidal Activity
Comparison with Similar Compounds
Triazole Derivatives with Sulfanyl Linkers
Aromatic Amine Derivatives
Physicochemical and Reactivity Comparisons
- Melting Points : Nitrosoaniline derivatives (e.g., 2c, 2g) exhibit melting points between 148–164°C , whereas the target compound’s nitro and methylsulfonyl groups are expected to raise its melting point due to stronger intermolecular forces (e.g., dipole-dipole, H-bonding).
- Electronic Effects: The -NO2 group in the target compound is more electron-withdrawing than the -NO group in nitrosoanilines, reducing electron density on the aniline ring and altering reactivity in electrophilic substitutions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
